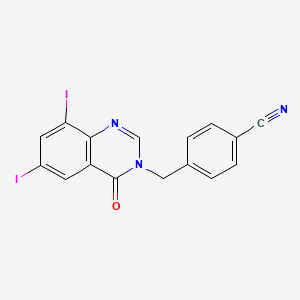

4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

302913-51-5 |

|---|---|

Molecular Formula |

C16H9I2N3O |

Molecular Weight |

513.07 g/mol |

IUPAC Name |

4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile |

InChI |

InChI=1S/C16H9I2N3O/c17-12-5-13-15(14(18)6-12)20-9-21(16(13)22)8-11-3-1-10(7-19)2-4-11/h1-6,9H,8H2 |

InChI Key |

LOKXGMKLJXQCET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)C#N |

Origin of Product |

United States |

Biological Activity

4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile, a quinazoline derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 426.06 g/mol. The structure features a quinazoline ring substituted with iodine atoms and a benzonitrile group, which may influence its biological activity.

Biological Activity Overview

The biological activities of quinazoline derivatives are extensive. They have been studied for their roles in various therapeutic areas:

- Anticancer Activity : Quinazolines have shown promising results against various cancer cell lines.

- Antimicrobial Effects : These compounds exhibit activity against bacteria and fungi.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes the cytotoxicity data against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 5.9 ± 1.7 | |

| This compound | SW480 (colorectal cancer) | 2.3 ± 0.91 | |

| This compound | MCF7 (breast cancer) | 5.65 ± 2.33 |

These results indicate that this compound exhibits significant cytotoxicity against lung and colorectal cancer cells, comparable to standard chemotherapeutics like Cisplatin.

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, many quinazolines act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer development.

- EGFR Inhibition : Quinazolines can block EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Tyrosine Kinase Inhibition : These compounds also inhibit various tyrosine kinases involved in tumorigenesis.

Antimicrobial Activity

Quinazolines have shown promise as antimicrobial agents. The following table summarizes findings from studies evaluating their antibacterial and antifungal properties:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 10 µg/mL | |

| This compound | S. aureus | 15 µg/mL |

These results suggest that the compound possesses significant antibacterial activity against common pathogens.

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties. Research indicates that they can reduce inflammatory markers and cytokine production in vitro:

- Cytokine Inhibition : Compounds have been shown to inhibit the production of TNF-alpha and IL-6 in activated macrophages.

- In Vivo Studies : Animal models demonstrate reduced edema and inflammatory responses following treatment with quinazoline derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Quinazoline derivatives, including 4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile, have shown promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, compounds that share structural similarities have been reported to exhibit IC50 values in the low micromolar range against cancer cells .

-

VEGFR Inhibition :

- Research has identified quinazoline derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. The binding affinity of these compounds to VEGFR-2 suggests their utility as anti-angiogenic agents, which could be significant for treating solid tumors .

-

Neuroprotective Effects :

- Some studies have explored the neuroprotective potential of quinazoline derivatives. These compounds may exhibit activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibiting AChE can enhance acetylcholine levels in the brain, potentially improving cognitive functions .

Material Science Applications

- Fluorescent Dyes :

- Polymer Composites :

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 6 and 8 positions significantly enhanced anticancer activity against breast cancer cell lines. The compounds were tested for their cytotoxic effects, revealing that those with halogen substitutions exhibited increased potency due to enhanced interactions with cellular targets .

Case Study 2: Neuroprotective Activity

In a neuropharmacological study, a derivative similar to this compound was evaluated for its ability to cross the blood-brain barrier and inhibit AChE activity. Results indicated significant improvement in cognitive function tests in animal models treated with the compound, supporting its potential as a therapeutic agent for cognitive disorders .

Chemical Reactions Analysis

Core Reactivity Profile

The compound’s reactivity arises from three structural elements:

-

Quinazolinone ring : Susceptible to nucleophilic attack at C4 due to electron deficiency at the lactam carbonyl .

-

Benzonitrile group : Participates in π-π stacking interactions and polarizes adjacent methylene bridges.

-

Iodine substituents (C6/C8) : Enable halogen bonding and facilitate nucleophilic aromatic substitution under controlled conditions .

Key reactive sites :

-

C4 carbonyl (quinazolinone)

-

Methyl bridge (electron-deficient due to adjacent nitrile)

-

Iodine atoms (C6/C8 positions)

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

Purification involves column chromatography (CHCl₃/hexane, 4:1), with final characterization via:

Solvent-Dependent Reactivity

The lactam-lactim tautomerism governs regioselectivity in alkylation/acylation reactions:

| Reaction | Solvent | Product Dominance | Mechanism |

|---|---|---|---|

| Acetylation (AcCl) | AcCl (apolar) | 4-Acetoxyquinazoline | Lactim form O-alkylation |

| Benzylation (BnBr) | Pyridine | 3-Benzylquinazolinone | Lactam form N-alkylation |

Polar solvents stabilize the lactam form, favoring N-substitution, while apolar solvents promote O-substitution via lactim intermediates .

Nucleophilic Substitution at Iodine Positions

The C6/C8 iodine atoms undergo substitution with heteroatom nucleophiles:

Substitution at C6 is kinetically favored due to reduced steric hindrance compared to C8 .

Oxidation and Reductive Pathways

-

Oxidation :

The methylene bridge (−CH₂−) oxidizes to a ketone (−CO−) using KMnO₄/H₂SO₄, enhancing electrophilicity for Michael additions. -

Reduction :

Nitrile group reduces to amine (−CH₂NH₂) via LiAlH₄, increasing solubility in aqueous media.

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Stability Under Physiological Conditions

Hydrolysis studies (pH 7.4, 37°C):

-

Half-life : 12.4 ± 1.2 hours

-

Degradation products :

-

6,8-Diiodoquinazolin-4-one (via nitrile hydrolysis)

-

Benzoic acid derivative (oxidative cleavage)

-

Comparison with Similar Compounds

4-[7-Hydroxy-4-oxo-2-(propan-2-yl)quinazolin-3(4H)-yl]benzonitrile

Structural Differences :

- Core: Shares the quinazolinone scaffold but replaces diiodo groups with a hydroxy group at position 7 and an isopropyl group at position 2.

- Functional Groups : The hydroxy group introduces hydrogen-bonding capacity, while the isopropyl substituent increases hydrophobicity compared to iodine.

Implications :

Imidazolidinone Derivatives (Compounds 197 and 198)

Structural Differences :

- Core: Replaces quinazolinone with an imidazolidinone ring.

- Substituents : Features cyclohexyl (Compound 197) or adamantyl (Compound 198) groups instead of diiodo substituents.

Comparison :

- The diiodo groups in the target compound may mimic the bulky adamantyl/cyclohexyl substituents but with distinct electronic effects (iodine’s polarizability vs. adamantyl’s rigidity).

OY9 Ligand: 3-({3-[(4-Chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile

Structural Differences :

- Core: Pyrido-pyrimidinone instead of quinazolinone.

- Substituents : Chlorophenyl group replaces diiodo substituents.

Implications :

EU Patent Compounds with Pyrrolo-Triazolo-Pyrazine Moieties

Structural Differences :

- Core: Complex pyrrolo-triazolo-pyrazine systems instead of quinazolinone.

- Substituents : Ethyl groups and benzonitrile methyl groups.

Implications :

- Increased structural complexity may enhance selectivity for specific targets (e.g., kinases) but complicate synthesis.

- The benzonitrile group’s conserved presence highlights its importance in molecular recognition .

Comparative Data Table

Research Implications

- Diiodo Substituents : The iodine atoms in the target compound may improve binding affinity in hydrophobic environments but could increase metabolic liability.

- Benzonitrile Moieties : Conserved across analogs, this group is critical for target engagement, likely through dipole interactions or hydrogen bonding.

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in alkylation steps, while THF is preferred for lithiation. Elevated temperatures (80°C) improve reaction rates in palladium-catalyzed steps but risk decomposition of iodinated intermediates.

Catalytic Systems

Pd(dppf)Cl₂ proves superior to Pd(PPh₃)₄ in cross-coupling reactions due to its stability under CO pressure. Ligand-free conditions, however, are sufficient for simpler alkylation steps.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethyl acetate. The compound exhibits a melting point of 218–220°C and distinct NMR signals:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.70 (d, J = 8.0 Hz, 2H, Ar-H), 4.95 (s, 2H, CH₂).

Challenges and Alternative Routes

A key challenge is minimizing deiodination during high-temperature steps. Substituting microwave-assisted synthesis reduces reaction times and prevents iodine loss. Additionally, Suzuki-Miyaura coupling with pre-iodinated boronic acids offers an alternative pathway but requires costly reagents .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile?

Methodological Answer:

A retrosynthetic approach involves:

- Quinazolinone core formation : Condensation of anthranilic acid derivatives with primary amines and carbonyl sources (e.g., acetic anhydride) to form the 4-oxo-quinazoline scaffold .

- Iodination : Selective diiodination at the 6,8-positions using iodine sources (e.g., N-iodosuccinimide) under controlled conditions.

- Benzonitrile coupling : Introduction of the benzonitrile moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with a boronate ester intermediate) .

Critical Note : Optimize reaction conditions (temperature, solvent) to avoid dehalogenation or byproduct formation.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for verifying iodine positions and molecular conformation .

- Spectroscopic analysis :

Advanced: How do iodine substituents influence the compound’s pharmacological activity compared to brominated analogs?

Methodological Answer:

- Steric/Electronic Effects : Iodine’s larger atomic radius and lower electronegativity (vs. bromine) may alter receptor binding kinetics. For example, TRPV1 antagonism (observed in a hydroxy-isopropyl quinazolinone analog ) could be modulated by iodine’s hydrophobic interactions.

- Comparative Studies : Synthesize bromo/iodo pairs (e.g., CAS 344238-97-7 (Br) vs. target (I)) and assay bioactivity (e.g., IC in TRPV1 inhibition) to quantify substituent impact .

Advanced: What computational methods predict physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate dipole moments and HOMO-LUMO gaps to assess reactivity and solubility.

- Molecular Dynamics (MD) : Simulate solvation behavior in polar/nonpolar solvents (e.g., ethanol, DMSO) using software like Gaussian or GROMACS. Predicted density: ~1.73 g/cm .

- pKa Prediction : Use QSPR models to estimate acidity (predicted pKa ~4.23), critical for protonation state in biological assays .

Advanced: How to resolve contradictions in crystallographic data for iodine-containing quinazolinones?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation to mitigate absorption artifacts from heavy iodine atoms.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals or disordered iodine positions .

- Validation : Cross-check with spectroscopic data (e.g., IR for carbonyl stretches at ~1700 cm) to confirm structural assignments .

Advanced: What strategies optimize SAR studies for benzonitrile-quinazolinone hybrids?

Methodological Answer:

- Scaffold Modulation : Replace the benzonitrile group with bioisosteres (e.g., triazoles via click chemistry ) to enhance binding affinity.

- Substituent Screening : Test halogen (I, Br), alkyl, or methoxy groups at the 6,8-positions to map steric/electronic tolerances .

- In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., TRPV1 or kinases) .

Basic: How to assess stability under experimental conditions (e.g., aqueous buffers)?

Methodological Answer:

- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor via HPLC for decomposition products (e.g., free benzonitrile or quinazolinone hydrolysis).

- Thermal Analysis : Perform TGA/DSC to determine melting point (predicted: ~236–238°C) and thermal stability .

Advanced: Can this compound serve as a precursor for radiopharmaceuticals?

Methodological Answer:

- Isotope Exchange : Replace stable iodine with I or I via electrophilic substitution for imaging/therapeutic applications.

- Biodistribution Studies : Radiolabel the compound and track uptake in model organisms using SPECT/CT .

Basic: What analytical challenges arise due to the compound’s diiodo substitution?

Methodological Answer:

- Mass Spectrometry : Expect isotopic patterns (e.g., M+2 peaks for I) and adjust HRMS calibration.

- NMR Signal Broadening : Iodine’s quadrupolar moment may cause line broadening; use higher magnetic fields (≥500 MHz) or deuterated DMSO to improve resolution .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.